
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-diethoxybenzaldehyde with isobutyl hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups replacing hydroxyl groups.
3,4-Diethoxyphenylacetonitrile: A compound with similar structural features but different functional groups.
Uniqueness
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is unique due to its specific combination of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H23N3O2 |
|---|---|
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
3-(3,4-diethoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H23N3O2/c1-5-20-13-8-7-12(10-14(13)21-6-2)16-17-15(18-19-16)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,19) |
Clé InChI |
KCURVVPNOCIWPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)CC(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


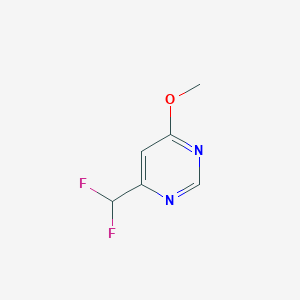
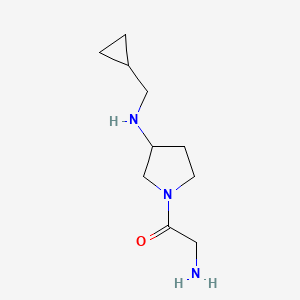

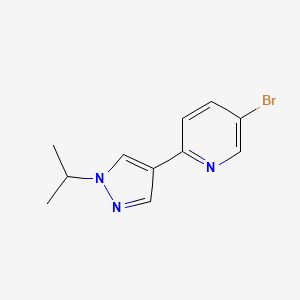
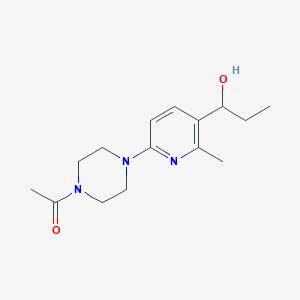
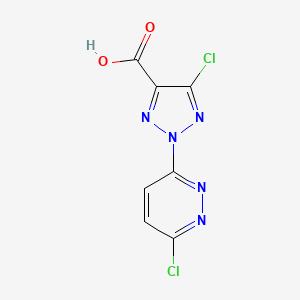
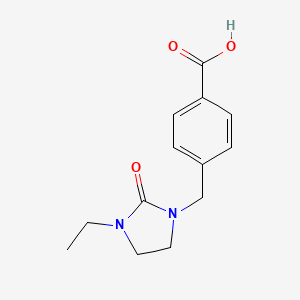




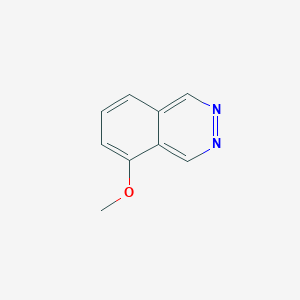
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)
